trans-HR22C16
Overview
Description
“trans-HR22C16” is a compound known for its unique properties and applications in various fields. It is a part of the Tri-Grain Fortiplex™, which consists of grain extracts, bioactive ingredients, and a powerful moisturizing compound . This compound is formulated to deliver optimal levels of nourishment and moisture to the skin, improving its texture and smoothness .
Preparation Methods
The preparation of trans-HR22C16 involves the extraction of active ingredients from grains such as wheatgerm, oatmeal, and rice bran . These extracts are then combined with bioactive ingredients like carrot root extract and vitamins A, C, and E . The moisturizing compound includes sodium PCA, a natural and integral part of the skin, to boost moisture levels . The industrial production methods involve careful selection and combination of these ingredients to ensure the highest quality and efficacy.
Chemical Reactions Analysis
trans-HR22C16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
trans-HR22C16 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and kinetics . In biology, it is utilized for its bioactive properties, including antioxidant and anti-inflammatory effects . In medicine, this compound is explored for its potential in skincare and dermatological treatments due to its moisturizing and nourishing properties . In the industry, it is used in the formulation of various cosmetic products to enhance skin health and appearance .
Mechanism of Action
The mechanism of action of trans-HR22C16 involves its interaction with the skin’s natural components. The grain extracts provide essential nutrients, while the bioactive ingredients enhance cellular functions and protect against oxidative stress . The moisturizing compound, sodium PCA, helps to maintain the skin’s hydration levels by attracting and retaining moisture . These combined effects lead to improved skin texture, smoothness, and overall health .
Comparison with Similar Compounds
trans-HR22C16 is unique due to its combination of grain extracts, bioactive ingredients, and moisturizing compounds. Similar compounds include other skincare ingredients like hyaluronic acid, which also provides hydration, and retinoids, known for their anti-aging properties . this compound’s specific formulation offers a balanced approach to skin nourishment and hydration, making it distinct in its effects and applications .
Biological Activity
trans-HR22C16 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. It is a derivative of β-carboline and has been studied for its biological activity, specifically its role in inhibiting cell division and inducing apoptosis in cancer cells. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its synthesis.
This compound has been identified as a potent inhibitor of the mitotic kinesin Eg5, which is essential for proper cell division. By inhibiting Eg5, this compound induces mitotic arrest and blocks cell division, particularly in taxol-resistant cancer cells . This compound also acts as an inhibitor of topoisomerase II and protein kinases, further contributing to its anticancer properties . The ability to induce apoptosis and DNA damage has been linked to the compound's effectiveness against various cancer types.
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated in several studies using different cancer cell lines. Below is a summary of its efficacy based on IC50 values reported in various research findings:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.86 | Induction of apoptosis |
A549 | 2.39 | Inhibition of topoisomerase I |
HeLa | 3.63 | DNA intercalation |
DU-145 | 2.63 | Induction of mitotic arrest |
B-16 | 5.30 | Apoptosis induction |
HEK-293 (normal) | 95.37 | Selectivity towards cancer cells |
These results indicate that this compound exhibits significant potency against various cancer cell lines while showing minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on MDA-MB-231 Cells : In this study, this compound was shown to induce apoptotic cell death in MDA-MB-231 breast cancer cells with an IC50 value of 15.95 μM. The study highlighted the compound's ability to disrupt normal mitotic processes, leading to increased cell death in resistant cancer types .
- Evaluation Against Taxol-Resistant Cells : Research indicated that this compound effectively induced mitotic arrest in taxol-resistant cancer cells, showcasing its potential as a treatment option for patients who do not respond to conventional therapies .
- Synthesis and Testing of Derivatives : A series of derivatives based on HR22C16 were synthesized and evaluated for their anticancer activity. Some derivatives exhibited even greater potency than the parent compound, indicating the potential for developing more effective analogs .
Synthesis
The synthesis of this compound involves several steps, including the use of microwave-assisted techniques to enhance efficiency and yield. The compound is typically derived from tetrahydro-β-carboline precursors through reactions with isocyanates . The following table summarizes key steps in the synthesis process:
Step | Description |
---|---|
Reaction with Isocyanates | Formation of β-carboline derivatives |
Microwave Irradiation | Accelerates reaction rates and improves yields |
Purification | Use of chromatographic techniques for final product isolation |
Properties
IUPAC Name |
13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCPAFIELNTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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